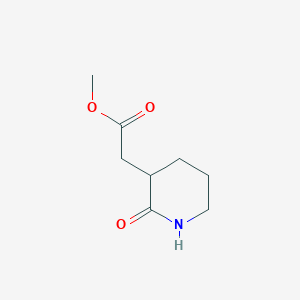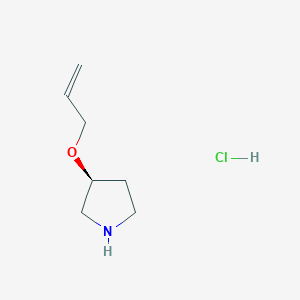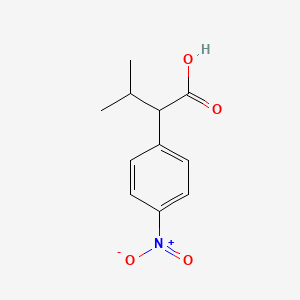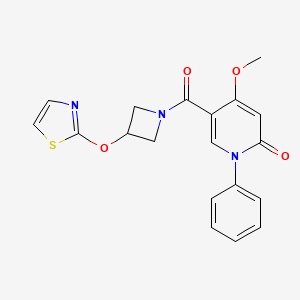![molecular formula C6H9Br2N B2759141 (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane CAS No. 1807939-56-5](/img/structure/B2759141.png)
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane is a bicyclic compound with the molecular formula C6H9Br2N. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two bromine atoms. It is often used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
The primary targets of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane are currently unknown. This compound is a type of bicyclo[4.1.0]heptene , a class of molecules that have been used as building blocks in organic synthesis . .
Mode of Action
The mode of action of (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . .
Biochemical Pathways
The biochemical pathways affected by (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can be involved in a variety of chemical reactions and transformations
Result of Action
The molecular and cellular effects of (1S,6S)-7,7-Dibromo-3-azabicyclo[41The compound is a type of bicyclo[4.1.0]heptene , which can undergo a variety of transformations . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the bromination of 3-azabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3-azabicyclo[4.1.0]heptane.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
Substitution: Products include azido- or cyano-substituted derivatives.
Reduction: The major product is 3-azabicyclo[4.1.0]heptane.
Oxidation: Products vary depending on the oxidizing agent used, but may include ketones or carboxylic acids.
科学的研究の応用
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
3-Azabicyclo[4.1.0]heptane: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
7,7-Dichloro-3-azabicyclo[4.1.0]heptane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
7,7-Diiodo-3-azabicyclo[4.1.0]heptane: Contains iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
特性
IUPAC Name |
(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIXRINLKCETA-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)
![5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2759062.png)
![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)
![Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2759065.png)
![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)
![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)
![N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2759072.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)



